2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 2-position and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolopyridine derivatives .
Madelung Synthesis: This method involves the cyclization of N-arylacetamides using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form reduced derivatives.
Coupling Reactions: The phenyl group at the 4-position can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Utilize palladium catalysts and bases like potassium phosphate (K3PO4) in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can introduce diverse functional groups at the phenyl position .
Scientific Research Applications
2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Organic Synthesis: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the phenyl group at the 4-position.
1H-pyrrolo[2,3-b]pyridine: The parent compound without any substituents.
2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the bromine atom at the 2-position.
Uniqueness
2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy as a medicinal compound .
Properties
Molecular Formula |
C13H9BrN2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-8-11-10(6-7-15-13(11)16-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
DGTZNVRTOBNCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)Br |
Origin of Product |
United States |
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